molecular formula C12H24N2O2 B6257947 tert-butyl N-{[2-(methylamino)cyclopentyl]methyl}carbamate CAS No. 1488741-79-2

tert-butyl N-{[2-(methylamino)cyclopentyl]methyl}carbamate

Cat. No.: B6257947
CAS No.: 1488741-79-2
M. Wt: 228.33 g/mol
InChI Key: ASWFWKIJBHGKLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-{[2-(methylamino)cyclopentyl]methyl}carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This compound is particularly interesting due to its unique structure, which includes a cyclopentyl ring and a tert-butyl group, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{[2-(methylamino)cyclopentyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclopentyl derivative. One common method is the reaction of tert-butyl carbamate with 2-(methylamino)cyclopentylmethyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{[2-(methylamino)cyclopentyl]methyl}carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as sodium azide or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: The major products are typically oxidized derivatives of the cyclopentyl ring.

    Reduction: The major products are reduced forms of the carbamate, often leading to the formation of amines.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted carbamates.

Scientific Research Applications

tert-Butyl N-{[2-(methylamino)cyclopentyl]methyl}carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-{[2-(methylamino)cyclopentyl]methyl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, preventing substrate binding. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-{[2-(methylamino)ethyl]methyl}carbamate
  • tert-Butyl N-{[2-(methylamino)propyl]methyl}carbamate
  • tert-Butyl N-{[2-(methylamino)butyl]methyl}carbamate

Uniqueness

tert-Butyl N-{[2-(methylamino)cyclopentyl]methyl}carbamate is unique due to the presence of the cyclopentyl ring, which imparts different steric and electronic properties compared to its linear or branched analogs. This uniqueness makes it a valuable compound for studying structure-activity relationships and for developing new chemical entities with specific properties.

Properties

CAS No.

1488741-79-2

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

tert-butyl N-[[2-(methylamino)cyclopentyl]methyl]carbamate

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-9-6-5-7-10(9)13-4/h9-10,13H,5-8H2,1-4H3,(H,14,15)

InChI Key

ASWFWKIJBHGKLM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCC1NC

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.